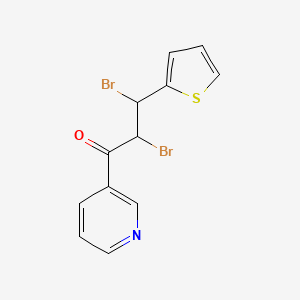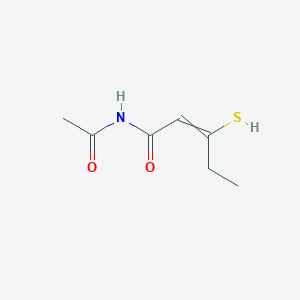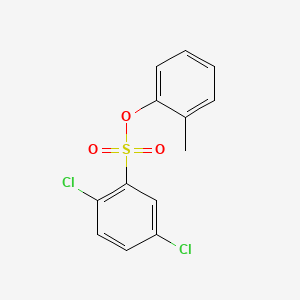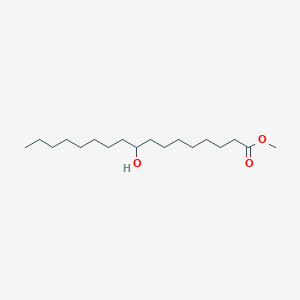
6,6-Dimethyl-2,3,5,6-tetrahydrophenanthridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyl-2,3,5,6-tetrahydrophenanthridin-4(1H)-one: is an organic compound belonging to the class of phenanthridinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-2,3,5,6-tetrahydrophenanthridin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Cyclization Reactions: Starting from a suitable precursor, cyclization reactions can form the phenanthridinone core.
Methylation: Introduction of methyl groups at the 6,6-positions can be achieved using methylating agents such as methyl iodide in the presence of a base.
Reduction and Oxidation: Specific reduction and oxidation steps might be required to achieve the desired tetrahydro configuration and functional groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-2,3,5,6-tetrahydrophenanthridin-4(1H)-one: can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Reduction to less oxidized forms using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield more highly oxidized phenanthridinone derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
6,6-Dimethyl-2,3,5,6-tetrahydrophenanthridin-4(1H)-one:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its biological activity.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6,6-Dimethyl-2,3,5,6-tetrahydrophenanthridin-4(1H)-one exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity in biological systems.
Pathways Involved: Affecting signaling pathways and metabolic processes.
Comparison with Similar Compounds
6,6-Dimethyl-2,3,5,6-tetrahydrophenanthridin-4(1H)-one: can be compared with other phenanthridinone derivatives:
Phenanthridin-6(5H)-one: Lacks the dimethyl groups and has different biological activity.
2,3,5,6-Tetrahydrophenanthridin-4(1H)-one: Similar structure but without the dimethyl groups.
6-Methyl-2,3,5,6-tetrahydrophenanthridin-4(1H)-one: Contains only one methyl group, leading to different chemical properties.
These comparisons highlight the uniqueness of This compound
Properties
CAS No. |
89768-69-4 |
|---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
6,6-dimethyl-1,2,3,5-tetrahydrophenanthridin-4-one |
InChI |
InChI=1S/C15H17NO/c1-15(2)12-8-4-3-6-10(12)11-7-5-9-13(17)14(11)16-15/h3-4,6,8,16H,5,7,9H2,1-2H3 |
InChI Key |
XMKUVTJZOLUYMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C(N1)C(=O)CCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-4-(Benzyloxy)-N-[3-(benzyloxy)propyl]butan-1-imine](/img/structure/B14381744.png)


![1-[4-(Butane-1-sulfonyl)butoxy]-4-methylbenzene](/img/structure/B14381769.png)
![(E,E)-1,1'-Oxybis[(4-methylphenyl)diazene]](/img/structure/B14381770.png)
![2-[(3-Methylbutyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381772.png)
![Bis(diphenylmethyl) [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14381778.png)
![2-[N'-[3-[[amino-(diaminomethylideneamino)methylidene]amino]propyl]carbamimidoyl]-1,3-diphenylguanidine](/img/structure/B14381779.png)


![1-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14381796.png)
![3-Oxo-2-[2-(quinolin-8-yl)hydrazinylidene]butanenitrile](/img/structure/B14381798.png)

![3-[2-(3,3-Dimethyl-3H-indol-2-yl)ethenyl]-1-ethyl-2-phenyl-1H-indole](/img/structure/B14381807.png)
